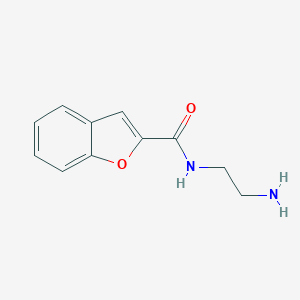
N-(2-aminoethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-1-benzofuran-2-carboxamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in various scientific research applications. This compound is a white crystalline powder that has a molecular weight of 239.29 g/mol. AEBSF has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin.
Mecanismo De Acción
N-(2-aminoethyl)-1-benzofuran-2-carboxamide works by irreversibly binding to the active site of proteases. This binding prevents the protease from cleaving its substrate, thus inhibiting its activity. N-(2-aminoethyl)-1-benzofuran-2-carboxamide is a serine protease inhibitor, which means that it specifically targets proteases that contain a serine residue in their active site.
Efectos Bioquímicos Y Fisiológicos
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. Inhibition of proteases by N-(2-aminoethyl)-1-benzofuran-2-carboxamide can lead to the inhibition of various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have anti-tumor properties, which makes it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its specificity towards serine proteases. This specificity makes it a useful tool in the study of proteases and their role in various biological processes. Another advantage of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its stability, which makes it a useful tool in long-term experiments.
One of the limitations of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its irreversible inhibition of proteases. This makes it difficult to study the recovery of protease activity after inhibition. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have some cytotoxicity, which limits its use in cell culture experiments.
Direcciones Futuras
There are various future directions for the study of N-(2-aminoethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of more specific inhibitors for different types of proteases. Another direction is the study of the anti-tumor properties of N-(2-aminoethyl)-1-benzofuran-2-carboxamide and its potential use in cancer treatment. Further research is also needed to understand the long-term effects of N-(2-aminoethyl)-1-benzofuran-2-carboxamide on biological processes.
Métodos De Síntesis
N-(2-aminoethyl)-1-benzofuran-2-carboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2-aminobenzofuran with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with ethylenediamine to yield N-(2-aminoethyl)-1-benzofuran-2-carboxamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been widely used in various scientific research applications. One of the major applications of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is in the study of proteases. Proteases are enzymes that are involved in the breakdown of proteins. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin. This makes N-(2-aminoethyl)-1-benzofuran-2-carboxamide a useful tool in the study of proteases and their role in various biological processes.
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been used in the study of blood coagulation. Blood coagulation is a complex process that involves the activation of various proteases. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting the activation of these proteases, which makes it a useful tool in the study of blood coagulation.
Propiedades
Nombre del producto |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6,12H2,(H,13,14) |
Clave InChI |
CCAVKCMCVKKVNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



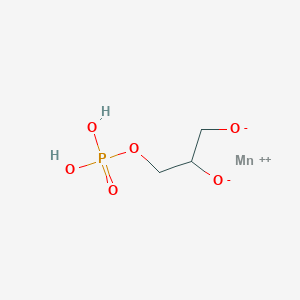
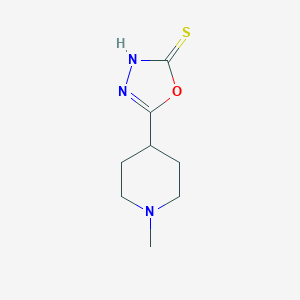
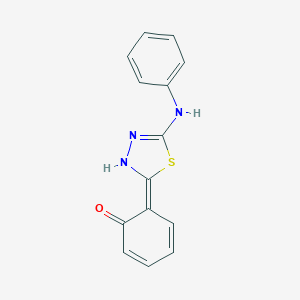
![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)
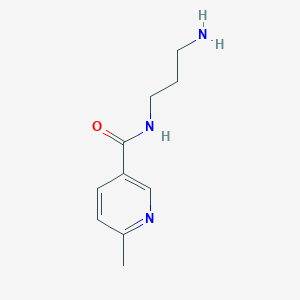
![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)
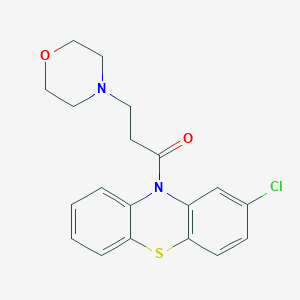
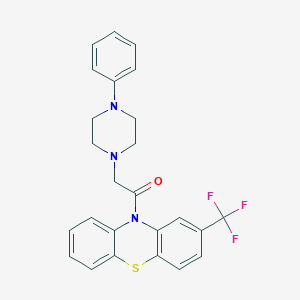
![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
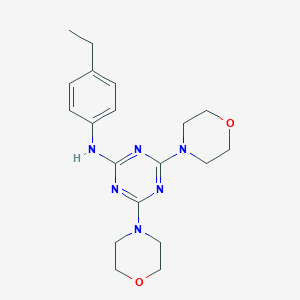
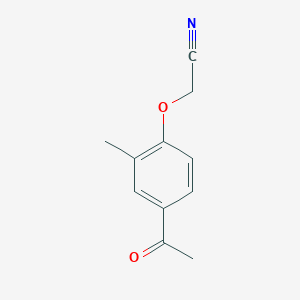
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)